11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Overview
Description
“11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate” is a complex compound with a molecular formula of C31H44N2O3 and a molecular weight of 492.70 . It is also known as Methacrylic Acid 11-[4-(4-Butylphenylazo)phenoxy]undecyl Ester . This compound plays a significant role in the sophistication of polymeric systems, where it orchestrates the delivery of drugs with premeditated precision, augmenting drug potency while simultaneously mitigating undesired reactions .
Physical And Chemical Properties Analysis
This compound appears as a light yellow to brown powder or crystal . The melting point ranges from 73.0 to 78.0 °C , and it is almost transparent in toluene .
Scientific Research Applications
Synthesis and Nanostructures
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is notably used in the synthesis of liquid crystalline (LC) homopolymers and copolymers. Tian et al. (2002) synthesized a series of these polymers using the atom transfer radical polymerization (ATRP) method. These polymers were observed to exhibit various smectic phases (monolayer smectic A, smectic C, and an unknown smectic X phases) depending on their molecular weights (Tian, Watanabe, Kong, Abe, & Iyoda, 2002).
Amphiphilic Liquid-Crystalline Copolymers
Yu et al. (2005) created novel amphiphilic diblock and triblock liquid-crystalline copolymers with well-defined structures, demonstrating a wide range of smectic liquid-crystalline phase temperatures. These copolymers showcase the versatility of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate in generating materials with unique phase behaviors and thermal properties (Yu, Shishido, Ikeda, & Iyoda, 2005).
Electrooptic Properties
The electrooptic properties of polymers derived from this methacrylate have been studied, indicating potential applications in photonic and electrooptic devices. Maertens et al. (1998) explored the copolymerization of 11-(N-carbazolyl)undecyl methacrylate, measuring its photoconductivity and electrooptic properties. Such polymers could be crucial in developing advanced materials for optical data storage and processing (Maertens, Detrembleur, Dubois, Jerome, Blanche, & Lemaire, 1998).
Liquid Crystalline Polymers
The compound is instrumental in forming liquid crystalline polymers with distinct properties. For instance, Shiraishi and Sugiyama (1990) conducted radical polymerization of fumarates containing 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate, leading to nematic polyfumarates. Such materials have potential applications in the fields of display technologies and optical devices due to their unique liquid crystalline properties (Shiraishi & Sugiyama, 1990).
Photochemical Properties
The photochemical properties of polymers containing this methacrylate are another area of interest, particularly in light-responsive materials. Hatada et al. (1997) synthesized polymethacrylates with azobenzene moiety, demonstrating the ability of these materials to undergo phase transitions upon UV-light irradiation. This characteristic can be exploited in the development of smart materials and light-controlled applications (Hatada, Kitayama, Nishiura, Tawada, Harazono, & Sugaya, 1997).
Future Directions
properties
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate | |
CAS RN |
428515-74-6 | |
Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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